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Clemastanin B is a lignan glycoside, specifically identified as (+)-lariciresinol 4,4'-O-bis-β-D-

glucopyranoside [1]. This means a lariciresinol molecule is attached to two glucose units.

Plant Source: It was first isolated from the roots of Clematis stans [1] and is also one of the major
lignans found in Isatis indigotica root (Ban-Lan-Gen) [2] [3], a plant used extensively in traditional

Chinese medicine.
Content in Plant: Its content in Isatis indigotica root is approximately 0.04% [2].

Key Characteristics:
CAS Number: 172670-47-2 (for the Clemastanin A isomer; Clemastanin B is closely related)

[4].
Appearance: Typically a yellow-white powder [2].

Solubility: As a glycoside, it is expected to be soluble in polar solvents like methanol, DMSO,
and water [4].

Biosynthesis Pathway in Isatis indigotica

Clemastanin B is biosynthesized in Isatis indigotica through the lignan pathway. The key final step is the

glycosylation of the aglycone (lariciresinol) by specific UDP-glycosyltransferases (UGTs) [3]. Research has

identified IiUGT4 as the dominant glycosyltransferase responsible for this process [3].

The following diagram illustrates the core biosynthetic pathway and the specific role of IiUGT4 in the

production of Clemastanin B.
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Biosynthetic pathway of Clemastanin B from coniferyl alcohol, highlighting the key glycosylation step.

Antiviral Activity and Mechanism of Action

Clemastanin B demonstrates broad-spectrum inhibitory activity against both human and avian

influenza viruses [2] [5].

Spectrum of Activity: It is effective against human influenza A subtypes (H1N1, including swine-
origin H1N1, and H3N2), influenza B, and avian influenza viruses (H6N2, H7N3, H9N2) [2] [5].

Viral Specificity: The compound is notably inactive against other tested viruses, including
Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71

(EV71), and Human Rhinovirus (HRV) [2]. This suggests a specific mechanism targeting influenza
viruses.

The quantitative antiviral data from in vitro studies is summarized in the table below.
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Table 1: In Vitro Antiviral Activity of Clemastanin B Against Influenza Viruses [2]

Virus Type Subtype/Strain IC₅₀ (mg/mL)

Human Influenza A A/PR/8/34 (H1N1) 0.087 - 0.72

A/FM/1/47 (H1N1) 0.087 - 0.72

A/Aichi/2/68 (H3N2) 0.087 - 0.72

A/Guangzhou/GIRD/02/09 (H1N1) 0.087 - 0.72

A/Guangzhou/GIRD/07/09 (Swine-origin H1N1) 0.087 - 0.72

Human Influenza B B/Guangzhou/GIRD/08/09 0.087 - 0.72

Avian Influenza H6N2 (A/Duck/Guangdong/2009) 0.087 - 0.72

H7N3 (A/Duck/Guangdong/1994) 0.087 - 0.72

H9N2 (A/Chicken/Guangdong/1996) 0.087 - 0.72

Mechanism of Action: Studies indicate that Clemastanin B acts at the early stage of the influenza
virus life cycle [2]. Treatment leads to the retention of the viral ribonucleoprotein (RNP) complex in

the nucleus of infected cells, preventing the normal progression of infection [2]. This points to the
compound interfering with viral processes such as endocytosis, uncoating, or nuclear export of
RNP [2].
Drug Resistance: A significant finding is that treatment with Clemastanin B did not easily result in
the emergence of viral drug resistance in the study, a common problem with existing M2 ion
channel inhibitors [2].

Experimental Protocols and Workflows

For researchers looking to validate or build upon these findings, here are summaries of key experimental

methodologies.
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1. Extraction and Isolation from Isatis indigotica Root [2] This protocol describes the multi-step process

to obtain purified Clemastanin B.

Dried IIR Powder
(10 kg)

1. Water Extraction
(3x with 10x water, 2h)

2. D101 Macroporous Resin Chromatography
(Elute: Water, 10% EtOH, 30% EtOH)

3. Collect 30% EtOH Elution

4. MCI Gel Chromatography
(Elute: Water, 10% MeOH, 25% MeOH)

5. Collect 25% MeOH Elution

6. Sephadex LH-20 Column
(Purify with MeOH)

7. Crystallization
(Yield: ~2.5 g Clemastanin B)
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Workflow for the extraction and isolation of Clemastanin B from Isatis indigotica root (IIR).

2. In Vitro Antiviral and Cytotoxicity Assay [2] This is a standard cell-based protocol to evaluate antiviral

potency and safety.

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
Cytotoxicity Assay: Cell viability is measured using the MTT assay after treatment with

Clemastanin B to determine the compound's non-toxic concentration range (CC₅₀) [2].
Antiviral Assay (Plaque Reduction): MDCK cells are infected with influenza virus and then treated

with Clemastanin B. The reduction in virus-induced plaque formation is measured to calculate the
50% inhibitory concentration (IC₅₀) [2].

Time-of-Addition Assay: To pinpoint the mechanism, the compound is added to infected cells at
different time points post-infection. The significant reduction in virus titer when added at the early
stage confirms its early-stage mechanism [2].

3. High-Throughput Screening Methods for Glycosyltransferases While not specific to Clemastanin B,

modern mass spectrometry (MS) methods are crucial for studying the enzymes that create it. These methods

are far faster than traditional assays.

Principle: Techniques like RapidFire MS use solid-phase extraction to rapidly de-salt samples,
allowing for automated analysis of enzyme activity every ~10 seconds [6]. This is ideal for screening

UGT mutants or conditions for optimizing lignan glycoside production.

Potential and Future Research Directions

Clemastanin B is a promising anti-influenza agent. Its broad-spectrum activity, unique early-stage

mechanism distinct from neuraminidase inhibitors, and low tendency to induce resistance make it a good

candidate for further development [2]. The elucidation of its biosynthetic pathway, particularly the key role

of IiUGT4, opens up possibilities for producing this compound through synthetic biology in heterologous

systems [3].

Future research should focus on:

In vivo efficacy studies in animal models.

More precise elucidation of its molecular target.
Development of more potent analogs based on the lignan structure.

Exploring potential synergistic effects with existing antiviral drugs.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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